molecular formula C9H21NO B12497874 2-Amino-3-propylhexan-1-ol

2-Amino-3-propylhexan-1-ol

Cat. No.: B12497874
M. Wt: 159.27 g/mol
InChI Key: OLXLHWMIQJDKFX-UHFFFAOYSA-N
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Description

2-Amino-3-propylhexan-1-ol is a branched-chain amino alcohol with a six-carbon backbone. Its structure features a primary alcohol group at position 1, an amine group at position 2, and a propyl substituent at position 3 (Figure 1). This compound is hypothesized to exhibit amphiphilic properties due to its polar hydroxyl and amine groups combined with a hydrophobic alkyl chain.

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

2-amino-3-propylhexan-1-ol

InChI

InChI=1S/C9H21NO/c1-3-5-8(6-4-2)9(10)7-11/h8-9,11H,3-7,10H2,1-2H3

InChI Key

OLXLHWMIQJDKFX-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-propylhexan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-propylhexan-1-ol with ammonia in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the amino alcohol.

Industrial Production Methods: Industrial production of 2-Amino-3-propylhexan-1-ol often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-propylhexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Amino-3-propylhexan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-propylhexan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as a ligand for certain receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The most relevant structural analogs include 3-Amino-3-(2-aminophenyl)propan-1-ol () and other aliphatic amino alcohols like 2-aminooctan-1-ol. Key differences arise from substituents and backbone length:

Property 2-Amino-3-propylhexan-1-ol (Hypothetical) 3-Amino-3-(2-aminophenyl)propan-1-ol
Molecular Formula C₉H₂₁NO (estimated) C₉H₁₄N₂O
Molecular Weight ~159.28 g/mol 166.22 g/mol
Backbone Length 6-carbon chain 3-carbon chain
Key Functional Groups Primary alcohol, primary amine Primary alcohol, secondary amine, aromatic amine
Substituents Aliphatic propyl group Aromatic (2-aminophenyl) group

The aromatic ring in 3-Amino-3-(2-aminophenyl)propan-1-ol introduces π-π interactions and increased rigidity, whereas the aliphatic propyl group in 2-Amino-3-propylhexan-1-ol enhances hydrophobicity and flexibility.

Physicochemical Properties

  • Solubility: The aromatic analog () likely has lower water solubility due to its hydrophobic phenyl group, whereas 2-Amino-3-propylhexan-1-ol may exhibit moderate solubility in polar solvents owing to its shorter hydrophobic chain.
  • Boiling/Melting Points: Longer aliphatic chains in 2-Amino-3-propylhexan-1-ol suggest higher boiling points than the 3-carbon analog but lower than aromatic derivatives due to weaker intermolecular forces.

Hazard Profiles

The compound in exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) . In contrast, 2-Amino-3-propylhexan-1-ol’s aliphatic structure may reduce acute toxicity but could still pose risks due to amine reactivity. For example:

  • Skin/Eye Irritation : Less severe than aromatic analogs but still plausible due to the amine group.
  • Environmental Impact : Higher biodegradability is expected compared to aromatic derivatives.

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